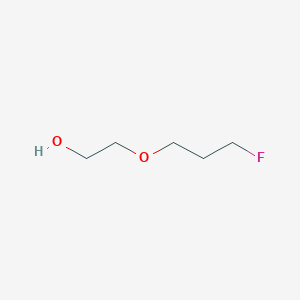
2-(3-Fluoropropoxy)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Fluoropropoxy)ethan-1-ol is an organic compound that belongs to the class of alcohols It contains a hydroxyl group (-OH) attached to an ethan-1-ol backbone, with a 3-fluoropropoxy substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluoropropoxy)ethan-1-ol typically involves the reaction of 3-fluoropropanol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-fluoropropanol attacks the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of 2-(3-fluoropropoxy)ethan-1-ol may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final product.
化学反応の分析
Types of Reactions
2-(3-Fluoropropoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of compounds with different functional groups replacing the fluorine atom.
科学的研究の応用
2-(3-Fluoropropoxy)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-fluoropropoxy)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism would depend on the specific application and the biological system involved.
類似化合物との比較
Similar Compounds
- 2-(3-Chloropropoxy)ethan-1-ol
- 2-(3-Bromopropoxy)ethan-1-ol
- 2-(3-Iodopropoxy)ethan-1-ol
Uniqueness
2-(3-Fluoropropoxy)ethan-1-ol is unique due to the presence of the fluorine atom, which can impart distinct chemical and physical properties. Fluorine atoms can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific applications where these properties are desired.
特性
分子式 |
C5H11FO2 |
|---|---|
分子量 |
122.14 g/mol |
IUPAC名 |
2-(3-fluoropropoxy)ethanol |
InChI |
InChI=1S/C5H11FO2/c6-2-1-4-8-5-3-7/h7H,1-5H2 |
InChIキー |
DFUBQNCXLYYGQI-UHFFFAOYSA-N |
正規SMILES |
C(COCCO)CF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



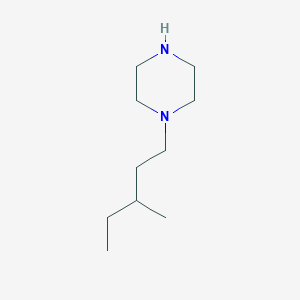
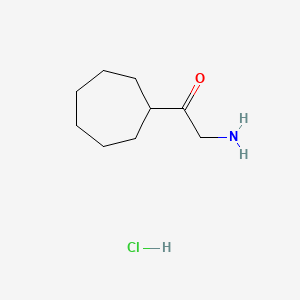
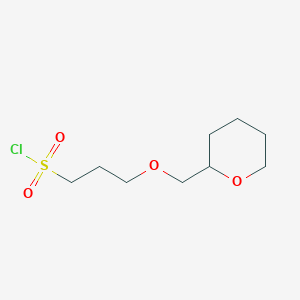
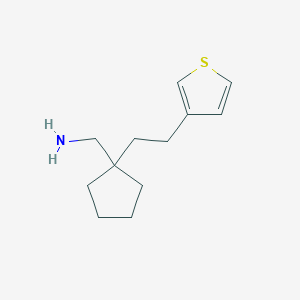
![tert-butyl N-{1-[(chlorosulfonyl)methyl]cyclopentyl}carbamate](/img/structure/B13523064.png)
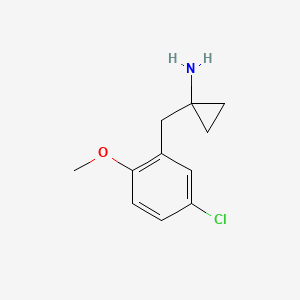
![O-[(3-methoxyphenyl)methyl]hydroxylamine](/img/structure/B13523071.png)
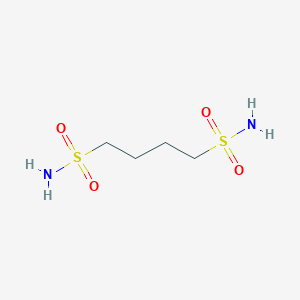
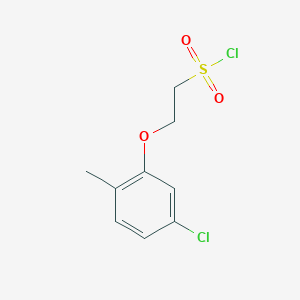
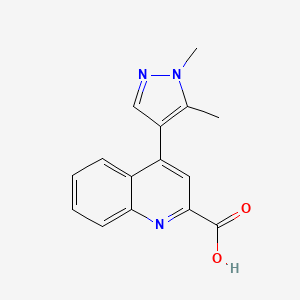
![2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethan-1-amine](/img/structure/B13523097.png)
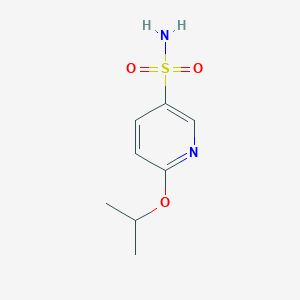
![1-[3-(3-Methylpiperidin-1-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13523107.png)
